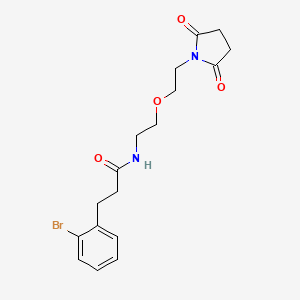

3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O4/c18-14-4-2-1-3-13(14)5-6-15(21)19-9-11-24-12-10-20-16(22)7-8-17(20)23/h1-4H,5-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKIYXPCHVAGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. This intermediate is then reacted with a propanamide derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include brominating agents, amides, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions are optimized to achieve maximum efficiency, often involving temperature control, solvent selection, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structure and Characteristics

The compound has the following chemical structure:

- IUPAC Name : 3-(2-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide

- Molecular Formula : C17H21BrN2O4

- Molecular Weight : 396.27 g/mol

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions:

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium methoxide in methanol | Substituted phenyl derivatives |

Biology

In biological research, 3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is investigated for its potential as a biochemical probe. Studies focus on:

- Enzyme Interactions : The compound can modulate enzyme activity by interacting with specific molecular targets.

- Cellular Pathways : It may influence cellular processes through its binding properties to proteins.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers in vitro.

- Anticancer Activities : Research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Industry

In industrial applications, the compound is utilized in developing advanced materials and polymers with tailored properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Enzyme Modulation

Research investigating the compound's role as an enzyme inhibitor showed that it effectively inhibited specific kinases involved in cell signaling pathways. This inhibition led to altered cellular responses in cancerous cells, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the propanamide and pyrrolidinyl moieties can interact with polar and charged residues. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (NHS esters, PEG chains, or aromatic substituents) and are compared to highlight key differences:

Key Research Findings

Reactivity and Stability :

- The NHS ester in the target compound exhibits faster amine conjugation kinetics (t1/2 ~10 min at pH 7.4) compared to hydrazine-terminated analogues (t1/2 ~30 min) due to reduced steric hindrance .

- Bromophenyl derivatives show superior stability in serum (t1/2 >24 h) versus methoxyethoxy analogues (t1/2 ~12 h), attributed to reduced enzymatic degradation of the aromatic group .

Biological Activity :

- In proteomic studies, bromophenyl-containing NHS esters demonstrate higher binding affinity to hydrophobic protein domains (e.g., membrane receptors) compared to PEG-only analogues .

- Maleimide derivatives (e.g., Methyltetrazine-PEG4-maleimide) outperform NHS esters in thiol-rich environments (e.g., cytoplasmic targeting) but suffer from off-target reactivity .

Synthetic Feasibility :

- The target compound’s synthesis involves fewer steps (3 steps) than hydrazine-terminated analogues (5 steps), as evidenced by streamlined protocols in and .

- Impurity profiles (e.g., residual DCC in NHS esters) are more controlled in bromophenyl derivatives compared to methoxyethoxy variants, per USP guidelines .

Biological Activity

The compound 3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of anticonvulsant agents. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromophenyl group , a propanamide backbone , and a pyrrolidinyl moiety , contributing to its unique chemical properties. The molecular structure can be represented as follows:

| Component | Structure |

|---|---|

| IUPAC Name | 3-(2-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide |

| Molecular Formula | C17H21BrN2O4 |

| CAS Number | 2034496-46-1 |

Synthesis

The synthesis typically involves multiple steps, starting from the preparation of the bromophenyl intermediate. Common reagents include brominating agents and coupling reagents such as N,N-carbonyldiimidazole (CDI). The reactions are optimized for yield and purity, often employing column chromatography for purification.

Anticonvulsant Properties

Recent studies have highlighted the compound's potential as an anticonvulsant agent . In preclinical models, it demonstrated significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance:

- Compound Efficacy : In a study involving various derivatives of similar structures, compounds derived from 2,5-dioxopyrrolidin-1-yl propanamides exhibited ED50 values indicating effective seizure protection at doses ranging from 42.83 mg/kg to 67.65 mg/kg in mice .

The mechanism by which this compound exerts its anticonvulsant effects is believed to involve modulation of neurotransmitter systems and ion channels in the central nervous system. The bromophenyl group may enhance hydrophobic interactions with protein targets, while the pyrrolidinyl moiety could influence receptor binding affinities.

Study 1: Anticonvulsant Screening

In a comprehensive study involving various new hybrid compounds, the efficacy of this compound was evaluated alongside established antiepileptic drugs. The results indicated that this compound showed a favorable safety profile compared to traditional treatments like valproic acid .

Study 2: Pharmacokinetics and ADME-Tox Profile

Further investigations into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties revealed that the compound has good permeability across biological membranes and exhibits excellent metabolic stability without significant hepatotoxic effects . This makes it a promising candidate for further development in epilepsy treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide, and how is purity validated?

- Synthesis : The compound is typically synthesized via multi-step reactions:

Etherification : Formation of the ethoxyethyl chain using nucleophilic substitution (e.g., reacting 2-(2-aminoethoxy)ethanol with 2,5-dioxopyrrolidin-1-yl reagents under DCC/NHS activation) .

Amide Coupling : The bromophenyl propanamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HCl) between 3-(2-bromophenyl)propanoic acid and the amine-terminated intermediate .

- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical to achieving >95% purity. Purity is validated using UPLC and LC-MS, with NMR confirming structural integrity .

Q. How does the bromophenyl group influence reactivity, and what substitution reactions are feasible?

- The bromine atom on the phenyl ring enables nucleophilic aromatic substitution (e.g., with amines, hydroxyl groups) or Suzuki coupling for bioconjugation or structural diversification . Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid side products like dehalogenation .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : H/C NMR for backbone verification, FT-IR for amide bond detection.

- Purity Assessment : UPLC (≥99% purity threshold) and LC-MS to detect trace impurities .

- Stability Testing : Accelerated degradation studies in DMSO or aqueous buffers (pH 7.4) to assess succinimide hydrolysis .

Advanced Research Questions

Q. How can competing reactions during succinimide-amine conjugation be minimized?

- Optimization Strategies :

- Use pH 7–8.5 buffers to enhance amine nucleophilicity while limiting succinimide hydrolysis .

- Employ molar excess of the target amine (1.5–2×) and monitor reaction kinetics via MALDI-TOF or fluorescence quenching .

Q. What metabolic stability challenges arise in biological studies, and how are they addressed?

- The succinimide group is prone to hydrolysis in vivo, reducing bioavailability. Solutions include:

- Structural Analogues : Replacing the 2,5-dioxopyrrolidin-1-yl group with hydrolytically stable linkers (e.g., maleimide) .

- Encapsulation : Use of liposomal formulations to protect the compound during systemic circulation .

- Metabolic stability is assessed via human liver microsome assays , measuring half-life () and intrinsic clearance .

Q. How do structural modifications impact biological activity in target validation studies?

- Case Study : Replacing the bromophenyl group with a thiophene moiety (as in related compounds) alters target binding affinity, as shown in calcium channel inhibition assays .

- Data Interpretation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants () and correlate with substituent electronic properties (Hammett σ values) .

Q. What contradictions exist in reported biological data, and how are they resolved?

- Example : Discrepancies in cytotoxicity profiles (e.g., IC variations in cancer cell lines) may arise from differences in cell permeability or off-target effects.

- Resolution :

- Conduct competitive binding assays with known inhibitors.

- Validate target engagement using CRISPR knockouts or siRNA silencing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.